molecular formula C22H23NO4 B14990190 6-ethyl-3-(3-methoxybenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

6-ethyl-3-(3-methoxybenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B14990190
M. Wt: 365.4 g/mol
InChI Key: AHQATIBUSNWIOE-UHFFFAOYSA-N
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Description

6-ETHYL-3-[(3-METHOXYPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin-8-ones This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, along with various substituents such as ethyl, methoxyphenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-3-[(3-METHOXYPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as substituted chromenes and oxazines, under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

6-ETHYL-3-[(3-METHOXYPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

6-ETHYL-3-[(3-METHOXYPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-ETHYL-3-[(3-METHOXYPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[6,7-e][1,3]oxazin-8-ones: Other compounds in this class share the chromene-oxazine core structure but differ in their substituents.

    Substituted Chromenes: Compounds with similar chromene structures but different functional groups.

    Oxazines: Compounds with oxazine rings but lacking the chromene fusion.

Uniqueness

The uniqueness of 6-ETHYL-3-[(3-METHOXYPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE lies in its specific combination of substituents and the fused ring system, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

6-ethyl-3-[(3-methoxyphenyl)methyl]-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C22H23NO4/c1-4-16-10-20(24)27-22-14(2)21-17(9-19(16)22)12-23(13-26-21)11-15-6-5-7-18(8-15)25-3/h5-10H,4,11-13H2,1-3H3

InChI Key

AHQATIBUSNWIOE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC(=CC=C4)OC

Origin of Product

United States

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